Home > Products > Screening Compounds P64008 > Deamido bleomycin A2
Deamido bleomycin A2 - 65154-36-1

Deamido bleomycin A2

Catalog Number: EVT-265557
CAS Number: 65154-36-1
Molecular Formula: C55H83N16O22S3+
Molecular Weight: 1416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deamido Bleomycin A 2 is the Major Catabolite of the Antitumor Agent Bleomycin. Metabolic inactivation of the antitumor antibiotic bleomycin is be mediated exclusively via the action of bleomycin hydrolase, a cysteine proteinase that is widely distributed in nature.
Classification

Deamido bleomycin A2 is classified under:

  • Chemical Class: Glycopeptide antibiotics
  • Biological Activity: Antitumor agent
Synthesis Analysis

The synthesis of deamido bleomycin A2 can be achieved through various methods, including total synthesis and enzymatic degradation.

  1. Total Synthesis: The total synthesis involves constructing the molecule from simpler organic compounds. One notable approach utilized a series of chemical reactions starting from readily available precursors, leading to the formation of deamido bleomycin A2. This method was shown to yield a product identical to that obtained through enzymatic treatment with human bleomycin hydrolase, which removes the amide group from bleomycin A2 .
  2. Enzymatic Hydrolysis: Deamido bleomycin A2 can also be produced by the enzymatic action of human bleomycin hydrolase on bleomycin A2. This process involves hydrolyzing the amide bond, resulting in the formation of deamido bleomycin A2 as a major catabolite .

Technical Parameters

  • Reagents Used: Various organic solvents and reagents are employed in total synthesis, while specific enzyme preparations are used for hydrolysis.
  • Reaction Conditions: Conditions such as temperature, pH, and reaction time are optimized for maximum yield during synthesis.
Molecular Structure Analysis

The molecular structure of deamido bleomycin A2 is characterized by its glycopeptide backbone, which includes:

  • Core Structure: It features a pyrimidine ring connected to a β-aminoalanine moiety and a β-hydroxy-L-histidine.
  • Functional Groups: The absence of the C-terminal amide group differentiates it from bleomycin A2.

Structural Data

  • Molecular Formula: C_{55}H_{80}N_{17}O_{21}S
  • Molecular Weight: Approximately 1,200 Da
  • X-ray Crystallography: Structural elucidation has been supported by X-ray crystallographic studies that detail the stereochemistry and functional domains critical for its biological activity .
Chemical Reactions Analysis

Deamido bleomycin A2 participates in several chemical reactions, primarily involving DNA interactions:

  1. DNA Cleavage: It binds to DNA and facilitates strand cleavage at specific sites (5'-GC or 5'-GT) through oxidative mechanisms requiring metal ions such as copper or iron .
  2. Metal Ion Interaction: The presence of metal ions enhances its ability to abstract hydrogen atoms from DNA, leading to fragmentation of the deoxyribose backbone.

Technical Details

  • Equilibrium Constants: Studies indicate binding constants for deamido bleomycin A2 with calf thymus DNA are around 6.8×105 mol16.8\times 10^5\text{ mol}^{-1} for tighter binding sites .
Mechanism of Action

The mechanism of action of deamido bleomycin A2 involves several key steps:

  1. Binding to DNA: The compound selectively binds to DNA through its cationic C-terminus.
  2. Oxidative Cleavage: Upon binding, it abstracts hydrogen atoms from DNA bases, particularly at guanine and thymine residues.
  3. Formation of Free Radicals: This process generates free radicals that facilitate further cleavage and degradation of the DNA strands.

Relevant Data

  • Selectivity: Deamido bleomycin A2 exhibits greater selectivity towards double-stranded DNA compared to single-stranded forms .
Physical and Chemical Properties Analysis

Deamido bleomycin A2 possesses distinct physical and chemical properties:

  • Solubility: Soluble in water and polar organic solvents.
  • Stability: Generally stable under physiological conditions but sensitive to light and heat.
  • pH Sensitivity: Activity can vary with pH; optimal activity is noted around neutral pH levels.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for glycopeptides.
Applications

Deamido bleomycin A2 has several scientific applications:

  1. Cancer Therapy: It is utilized as an active component in targeted therapies due to its ability to induce DNA damage in cancer cells.
  2. Research Tool: Employed in molecular biology studies for understanding DNA interactions and mechanisms of action for glycopeptide antibiotics.
  3. Antibody-Drug Conjugates Development: As a payload in antibody-drug conjugates (ADCs), it enhances targeted delivery systems designed to improve therapeutic efficacy against tumors .
Synthesis Methodologies and Key Intermediates

Total Synthesis Strategies for Deamido Bleomycin A2

Role of N-α-Boc-N-β-[1-amino-3(S)-(4-amino-6-carboxy-5-methylpyrimidin-2-yl)propion-3-yl]-(S)-β-aminoalanine Tert-Butyl Ester as a Key Intermediate [1] [4]

The total synthesis of deamido bleomycin A₂ relies critically on advanced intermediates that address the structural complexity of this glycopeptide antibiotic. The N-α-Boc-N-β-[1-amino-3(S)-(4-amino-6-carboxy-5-methylpyrimidin-2-yl)propion-3-yl]-(S)-β-aminoalanine tert-butyl ester (Intermediate 16 in seminal literature) serves as the pivotal building block for constructing the metal-binding domain (Fig. 1). This intermediate incorporates three essential functionalities:

  • Stereochemical Control: The (S)-β-aminoalanine moiety provides the correct chirality for metal coordination, while the 3(S)-configuration in the pyrimidinylpropionyl side chain ensures spatial orientation matches natural bleomycin's Fe(II)/O₂ binding pocket [1].
  • Orthogonal Protection: The tert-butyl ester protects the carboxyl group of the pyrimidine ring under mild acidic conditions, and the Boc group safeguards the α-amine, allowing sequential deprotection during glycopeptide assembly [1].
  • Pyrimidine Stability: The 4-amino-6-carboxy-5-methylpyrimidine unit is synthesized with protected amines and carboxylates to prevent undesired cyclization or degradation during downstream coupling reactions [4].

This intermediate enabled efficient coupling to the bleomycin aglycone core and subsequent glycosylation, ultimately yielding synthetic deamido bleomycin A₂ identical to the enzymatically (bleomycin hydrolase) generated catabolite via HPLC and ¹H NMR analysis [1].

Table 1: Key Intermediates in Deamido Bleomycin A₂ Synthesis

IntermediatePrimary RoleProtection StrategyKey Structural Feature
N-α-Boc-N-β-[1-amino-3(S)-(4-amino-6-carboxy-5-methylpyrimidin-2-yl)propion-3-yl]-(S)-β-aminoalanine tert-butyl esterMetal-binding domain constructionBoc (α-amine), tert-butyl ester (carboxyl)Pyrimidine core with correct stereochemistry
Protected bleomycin aglyconePeptide-polyketide skeleton assemblyMultiple orthogonal protecting groupsBithiazole C-terminus, β-hydroxyhistidine linkage
Activated disaccharide (L-gulose-D-mannose)Carbohydrate domain precursorAcetyl or benzyl glycosyl donorsAnomeric activating group (e.g., trichloroacetimidate)

Convergent Synthesis Approaches for Aglycone and Glycopeptide Assembly [2] [6]

Modern syntheses employ convergent strategies to manage the molecular complexity of deamido bleomycin A₂. The molecule is dissected into three domains synthesized independently before final coupling:

  • Aglycone Assembly: The hybrid peptide-polyketide skeleton is built via solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling. SPPS leverages Fmoc/tBu chemistry on trityl resin, sequentially adding β-hydroxyhistidine, the bithiazole-containing C-terminus, and the linker domain. Critical challenges include epimerization suppression during β-aminoalanine coupling and bithiazole formation via oxidative dimerization of cysteine derivatives [6].
  • Carbohydrate Synthesis: The disaccharide (2-O-(α-L-gulopyranosyl)-D-mannose) is prepared via stereoselective glycosylation. Key steps involve:
  • Activation of mannose as a glycosyl donor (e.g., trichloroacetimidate)
  • Coupling with a gulose acceptor bearing orthogonal protection (e.g., acetyl groups)
  • Global deprotection/carbamoylation post-coupling to the aglycone [2].
  • Domain Convergence: The glycosylated aglycone is coupled with the metal-binding domain intermediate (16) using peptide coupling reagents (HATU, PyBOP). Final global deprotection (TFA for Boc/tert-butyl esters; hydrogenolysis for benzyl groups) yields deamido bleomycin A₂ [2] [6].

Table 2: Convergent Synthesis Domains and Assembly Strategies

DomainKey ComponentsSynthetic MethodCoupling Approach
Aglyconeβ-Hydroxyhistidine, β-aminoalanine, bithiazole, linkerSPPS (Fmoc/tBu); Fragment coupling in solutionSequential amino acid addition; Fragment condensation
CarbohydrateD-Mannose, L-gulose, carbamoyl groupGlycosyl donor activation (e.g., imidate)Stereoselective [1→2] glycosylation
Metal-bindingPyrimidine, β-aminoalanine, Boc-protected amineSolution-phase multistep synthesisAmide bond formation with aglycone C-terminus

Comparative Analysis of Hecht’s vs. Boger’s Synthetic Pathways [2] [6]

Two landmark strategies dominate deamido bleomycin A₂ synthesis:

Hecht’s Solid-Phase Approach:

  • Platform: Deglycobleomycin library synthesis on PEG-PS resin [6].
  • Advantages: Enables combinatorial generation of >100 analogs via diversified C-terminal amine coupling post-assembly. Automation-compatible and high-throughput for structure-activity relationship (SAR) studies.
  • Limitations: Lower yields per step due to resin loading constraints; challenges in disaccharide incorporation on solid support. Applied effectively to deamido bleomycin via solution-phase glycosylation post-cleavage [6].

Boger’s Fragment Coupling Approach:

  • Platform: Fully solution-phase synthesis employing protected fragments [2] [4].
  • Advantages: High-yielding fragment condensations (e.g., pyrimidine intermediate 16 + aglycone); superior control over stereochemistry and purification at each stage.
  • Key Innovation: Late-stage introduction of the disaccharide using activated glycopyranosyl donors minimizes side reactions.
  • SAR Insight: Demonstrated that the C-terminal amine structure dictates double-strand DNA cleavage efficiency – a critical determinant of cytotoxicity absent in deamido bleomycin A₂ [4].

Both pathways confirm that deamido bleomycin A₂ retains DNA cleavage sequence selectivity but exhibits reduced double-strand cleavage efficiency versus BLM A₂, attributable to altered C-terminal amine chemistry [1] [4].

Degradation Studies as a Foundation for Synthetic Planning

Hydrolysis and Thermolysis of Bleomycin A₂ for Fragment Identification [2] [5] [6]

Controlled degradation of native bleomycin A₂ provides essential structural fragments guiding retrosynthetic design:

  • Acid Hydrolysis (6M HCl, 110°C): Cleaves amide bonds, yielding:
  • Bithiazole carboxylic acid (DNA-binding domain)
  • Sugars (mannose, gulose derivatives)
  • Pyrimidine-propionamide amino acids (metal-binding domain)
  • β-Hydroxyhistidine [5].
  • Mild Alkaline Hydrolysis: Selectively cleaves the β-aminoalanine amide bond, isolating the disaccharide-aglycone conjugate and the pyrimidine-containing amine. This confirmed the labile nature of the deamido site (amide bond to the C-terminal amine) [2].
  • Thermolysis: Heating Cu(II)·bleomycin A₂ generates demethylated Cu(II)·deamido bleomycin A₂. This product enabled radiolabeling studies via remethylation with [³H]/[¹³C]methyl iodide, proving useful for DNA-binding affinity measurements (Kₐₚₚ ~5.7 × 10⁵ M⁻¹) [6].

These fragments were critical for elucidating bleomycin’s domain structure (Fig. 2) and identifying synthetic targets.

Fragment-Based Retrosynthetic Analysis for Deamido Bleomycin A2 [2] [6]

Degradation fragments directly inform retrosynthetic disconnections:

  • Disaccharide-Aglycone Bond: Hydrolysis revealed the O-glycosidic linkage to β-hydroxyhistidine as acid-labile. Retrosynthesis employs protected gulomannosyl donors coupled to Fmoc-β-hydroxyhistidine derivatives early in SPPS or as a pre-built fragment [2].
  • Pyrimidine-Aglycone Amide Bond: Alkaline cleavage confirmed this as a viable disconnection site. Synthetically, it corresponds to coupling intermediate 16 (pyrimidine domain) with the fully assembled glycosylated aglycone [1] [6].
  • C-Terminal Amide: The deamido catabolite’s structure itself suggests disconnection at the C-terminal carboxamide. This is achieved by coupling a protected tetraamine linker (simulating the C-terminus) to the aglycone’s carboxylic acid in Boger’s approach or via solid-phase amine displacement in Hecht’s method [6].

Table 3: Degradation Fragments and Their Synthetic Utility

Degradation MethodKey Fragments IdentifiedSynthetic Disconnection InformedSynthetic Application
Acid HydrolysisBithiazole-carboxylic acid, SugarsAglycone C-terminal acidBithiazole synthesis via cysteine dimerization
Pyrimidine-amino acids, β-HydroxyhistidineMetal-binding ↔ aglycone amide bondIntermediate 16 synthesis
Alkaline HydrolysisDisaccharide-aglycone conjugateGlycosidic bond to β-hydroxyhistidineEarly glycosylation in SPPS
Pyrimidine-propionamide aminePyrimidine ↔ linker amideFragment condensation with Intermediate 16
ThermolysisDemethylated deamido bleomycinC-terminal amine functionalizationRadiolabeling for DNA-binding studies

Properties

CAS Number

65154-36-1

Product Name

Deamido bleomycin A2

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium

Molecular Formula

C55H83N16O22S3+

Molecular Weight

1416.5 g/mol

InChI

InChI=1S/C55H82N16O22S3/c1-20-33(68-45(71-44(20)58)25(12-31(57)75)63-13-24(56)52(86)87)49(84)70-35(41(26-14-60-19-64-26)91-54-43(39(79)37(77)29(15-72)90-54)92-53-40(80)42(93-55(59)88)38(78)30(16-73)89-53)50(85)65-22(3)36(76)21(2)46(81)69-34(23(4)74)48(83)62-10-8-32-66-28(18-94-32)51-67-27(17-95-51)47(82)61-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,63,72-74,76-80H,7-13,15-16,56H2,1-6H3,(H12-,57,58,59,60,61,62,64,65,68,69,70,71,75,81,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1

InChI Key

LEWBSQHVMFJVKL-UAPAGMARSA-O

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Solubility

Soluble in DMSO

Synonyms

Deamido bleomycin A2; Deamido Bleomycin A2; Deamido Bleomycin A 2; Deamido Bleomycin A (2).

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)O)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.